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Compound of Interest

Compound Name: 4-Bromoveratrole

Cat. No.: B120743

For researchers, scientists, and professionals in drug development, 4-Bromoveratrole (4-
bromo-1,2-dimethoxybenzene) stands as a pivotal intermediate in the synthesis of a wide array
of complex organic molecules. Its unique structural features, particularly the presence of a
bromine atom and two electron-donating methoxy groups on the benzene ring, render it a
highly versatile building block for constructing carbon-carbon and carbon-heteroatom bonds.
This guide provides a comparative analysis of 4-Bromoveratrole's applications in key
synthetic transformations, supported by experimental data and detailed protocols to aid in
methodological selection and optimization.

4-Bromoveratrole is a colorless to light yellow liquid with a molecular formula of CsHeBrO2 and
a molecular weight of 217.06 g/mol .[1] Its utility in organic synthesis is primarily centered
around the reactivity of the aryl bromide moiety, which readily participates in a variety of
transition metal-catalyzed cross-coupling reactions.[1] These reactions are fundamental to the
construction of the molecular scaffolds found in numerous pharmaceuticals and biologically
active compounds.

Palladium-Catalyzed Cross-Coupling Reactions: A
Comparative Overview

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis,
and 4-Bromoveratrole is an excellent substrate for these transformations.[2] The electron-rich
nature of the veratrole ring can influence reaction kinetics and yields, making a comparison
with other substituted aryl halides valuable for synthetic planning.
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Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which forms a carbon-carbon bond between an organoboron

compound and an organic halide, is a widely used method for the synthesis of biaryl

compounds.[3][4] 4-Bromoveratrole readily participates in this reaction with various

arylboronic acids.

Table 1: Comparison of 4-Bromoveratrole in Suzuki-Miyaura Coupling Reactions
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Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of 4-Bromoveratrole
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To a reaction vessel under an inert atmosphere, 4-Bromoveratrole (1.0 mmol), the arylboronic
acid (1.2 mmol), a palladium catalyst (e.g., Pd(PPhs)s, 5 mol%), and a base (e.g., K3POa, 2.0
mmol) are added. Anhydrous solvent (e.g., 1,4-dioxane, 5 mL) is then introduced. The reaction
mixture is heated to 80-100 °C and stirred for the specified time, with the progress monitored
by TLC or GC-MS. Upon completion, the reaction is cooled to room temperature, diluted with
water, and extracted with an organic solvent. The combined organic layers are washed with
brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
The crude product is then purified by column chromatography.[6]
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Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen
bonds.[10] 4-Bromoveratrole can be coupled with a variety of primary and secondary amines
to produce N-aryl amines, which are common motifs in pharmaceuticals.
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Table 2: Buchwald-Hartwig Amination of 4-Bromoveratrole with Various Amines
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Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

In a glovebox, a reaction tube is charged with a palladium precursor (e.g., Pdz(dba)s, 2 mol%),
a phosphine ligand (e.g., XPhos, 4 mol%), and a base (e.g., NaOtBu, 1.4 mmol). 4-
Bromoveratrole (1.0 mmol), the amine (1.2 mmol), and a solvent (e.g., toluene, 2 mL) are then
added. The tube is sealed and heated to the specified temperature for the indicated time. After

© 2025 BenchChem. All rights reserved. 5/11 Tech Support


https://www.benchchem.com/product/b120743?utm_src=pdf-body
https://www.researchgate.net/figure/Optimization-for-the-Buchwald-Hartwig-amination-of-4aa_tbl1_337280850
https://pmc.ncbi.nlm.nih.gov/articles/PMC12333095/
https://pubmed.ncbi.nlm.nih.gov/10826606/
https://www.researchgate.net/figure/Buchwald-Hartwig-coupling-of-4-bromo-1H-1-tritylpyrazole-1Br-with-various-amines_tbl2_346298745
https://www.researchgate.net/figure/Buchwald-Hartwig-coupling-of-4-bromo-1H-1-tritylpyrazole-1Br-with-various-amines_tbl2_346298745
https://www.benchchem.com/product/b120743?utm_src=pdf-body
https://www.benchchem.com/product/b120743?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b120743?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative
Check Availability & Pricing

cooling, the reaction mixture is diluted with an organic solvent, filtered through celite, and
concentrated. The residue is then purified by flash chromatography to afford the desired N-

arylated product.[11][12]

Base
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Y

N-Aryl Amine
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Heck Reaction

The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted
alkene.[14][15] 4-Bromoveratrole can be effectively coupled with various acrylates and

styrenes.

Table 3: Heck Reaction of 4-Bromoveratrole with Alkenes
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Experimental Protocol: General Procedure for Heck Reaction

A mixture of 4-Bromoveratrole (1.0 mmol), the alkene (1.5 mmol), a palladium catalyst (e.qg.,
Pd(OACc)z, 2 mol%), a base (e.g., EtsN, 2.0 mmol), and a solvent (e.g., DMF, 5 mL) is placed in
a sealed tube. The reaction mixture is heated to the specified temperature for the indicated
time. After cooling, the mixture is diluted with water and extracted with an organic solvent. The
combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and
concentrated. The crude product is purified by column chromatography.[17]
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Synthesis of Bioactive Molecules

4-Bromoveratrole is a key starting material in the synthesis of numerous biologically active
compounds, particularly isoquinoline alkaloids and other pharmaceutical agents.

Synthesis of Verapamil Analogues

Verapamil is a calcium channel blocker used in the treatment of hypertension.[19][20] The
dimethoxy-substituted aromatic ring of verapamil is often introduced using a veratrole-derived
building block. While the industrial synthesis may vary, laboratory-scale syntheses can utilize 4-
Bromoveratrole to construct key intermediates.[21][22]

Key Intermediate

Alkylation with
N-methylhomoveratrylamine
derivative
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Comparison with Alternative Reagents

While 4-Bromoveratrole is a widely used reagent, other 4-haloveratroles can also be
employed in cross-coupling reactions. The choice of halogen can significantly impact reactivity,
with the general trend being | > Br > Cl. 4-lodoveratrole is more reactive but also more
expensive and less stable. 4-Chloroveratrole is more economical but often requires more
forcing reaction conditions and specialized catalyst systems to achieve comparable yields to
the bromo-analogue. For many applications, 4-Bromoveratrole offers an optimal balance of
reactivity, stability, and cost-effectiveness.

Conclusion

4-Bromoveratrole is a versatile and valuable building block in organic synthesis, particularly
for the construction of complex molecules with pharmaceutical applications. Its utility in a range
of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig,
and Heck reactions, is well-established. By providing a comparative overview of its
performance and detailed experimental protocols, this guide aims to facilitate the rational
design and efficient execution of synthetic routes employing this important intermediate. The
choice of specific reaction conditions and catalytic systems should be tailored to the specific
substrates and desired outcomes, with the data presented here serving as a foundational
resource for methodological development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [The Versatility of 4-Bromoveratrole in Synthetic
Chemistry: A Comparative Review]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b120743#literature-review-of-4-bromoveratrole-
applications-in-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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